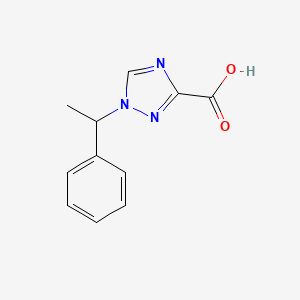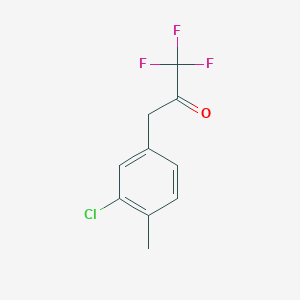
3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoropropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone is an organic compound characterized by the presence of a trifluoroacetone group attached to a chloromethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone typically involves the reaction of 3-chloro-4-methylphenyl derivatives with trifluoroacetone under controlled conditions. One common method involves the use of a palladium-catalyzed arylation reaction, which is highly effective in forming the desired product . The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroacetone group to alcohols or other reduced forms.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetone group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloromethylphenyl ring can interact with hydrophobic regions of proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: This compound shares the chloromethylphenyl group but has an isocyanate functional group instead of trifluoroacetone.
1-(3-Chloro-4-methylphenyl)-3-methyl-urea: This compound has a urea group attached to the chloromethylphenyl ring.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and a fluorophenyl group in addition to the chloromethylphenyl group.
Uniqueness
3-(3-Chloro-4-methylphenyl)-1,1,1-trifluoroacetone is unique due to the presence of the trifluoroacetone group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
898787-71-8 |
|---|---|
Molecular Formula |
C10H8ClF3O |
Molecular Weight |
236.62 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C10H8ClF3O/c1-6-2-3-7(4-8(6)11)5-9(15)10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
UWXDRBXQZPLYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-N-(4-{4-[(4-aminophenyl)(methyl)amino]phenyl}phenyl)-1-N-methylbenzene-1,4-diamine](/img/structure/B12833596.png)
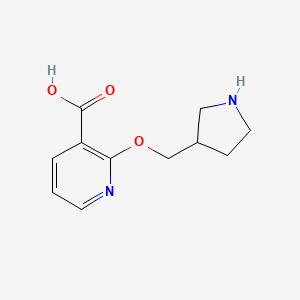
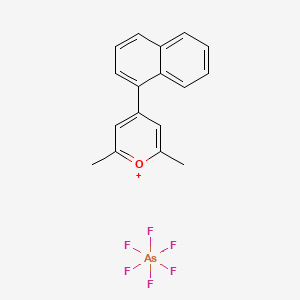
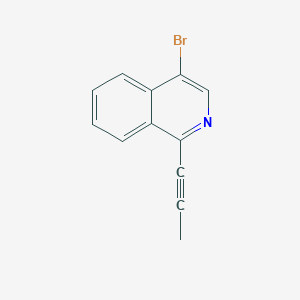
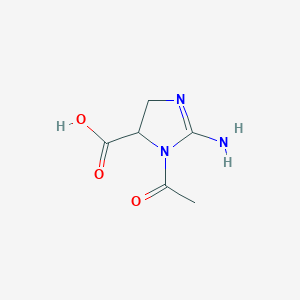
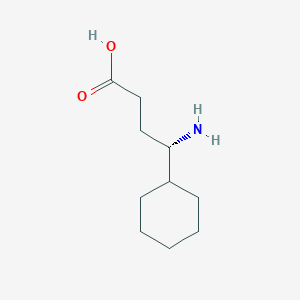
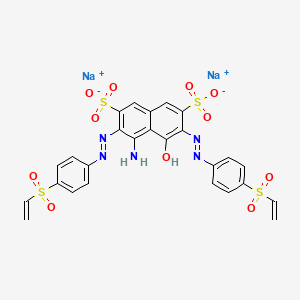
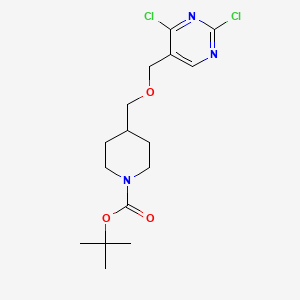
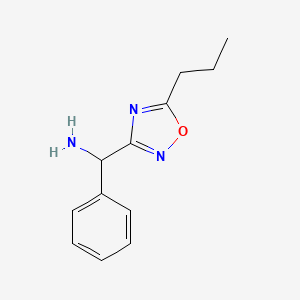
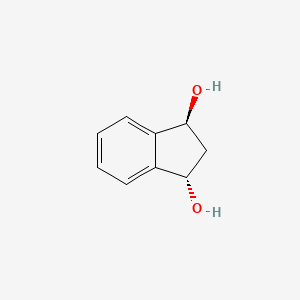
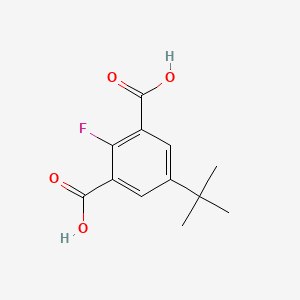
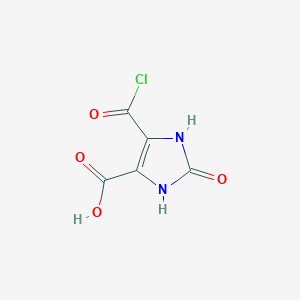
![N-(5-Chloro-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12833669.png)
